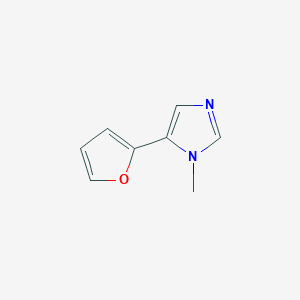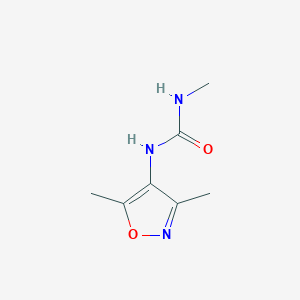
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylisoxazole ring attached to a methylurea moiety
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine hydrochloride under acidic conditions. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of acetic acid.
-
Attachment of the Methylurea Moiety: : The synthesized 3,5-dimethylisoxazole is then reacted with an appropriate isocyanate, such as methyl isocyanate, to form the desired this compound. This reaction typically occurs under mild conditions and may require a catalyst to proceed efficiently.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the isoxazole ring may lead to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the isoxazole ring or the urea moiety.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methyl groups on the isoxazole ring. Halogenation, nitration, or sulfonation reactions can introduce various functional groups onto the ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules
-
Biology: : In biological research, the compound has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors. It may be investigated for its efficacy in treating certain diseases or conditions.
-
Industry: : In industrial applications, 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring and the urea moiety can form hydrogen bonds or hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be compared with other similar compounds to highlight its uniqueness:
-
1-(3,5-Dimethylisoxazol-4-yl)sulfonylproline: : This compound contains a sulfonyl group instead of a urea moiety. It may exhibit different chemical reactivity and biological activity due to the presence of the sulfonyl group.
-
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: : This compound features a benzylphthalazinone moiety attached to the isoxazole ring. It has been studied for its potential as a BRD4 inhibitor with anti-cancer activity .
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: : This compound includes a piperidine ring and a sulfonyl group. It may have different pharmacological properties compared to this compound .
Eigenschaften
CAS-Nummer |
98432-43-0 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(5(2)12-10-4)9-7(11)8-3/h1-3H3,(H2,8,9,11) |
InChI-Schlüssel |
PYOJWYMUHVXMHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



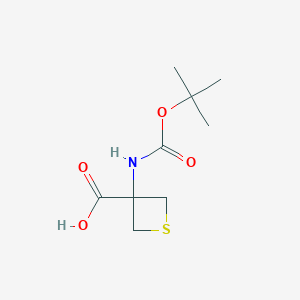
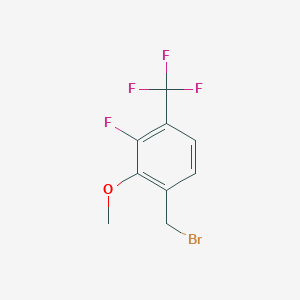
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
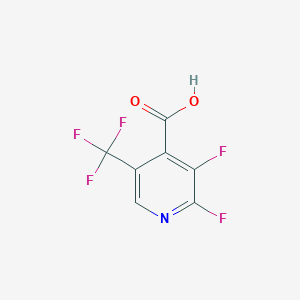


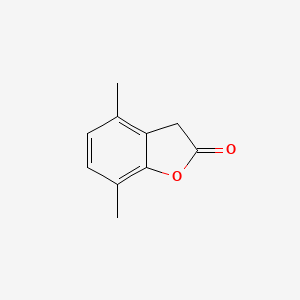
![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)


